3-Amino-6-chloropyrazine-2-carboxylic acid

Quality Control Procurement Specification Physicochemical Characterization

3-Amino-6-chloropyrazine-2-carboxylic acid (CAS 2727-13-1) is a heterocyclic organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted at positions 3, 6, and 2 with an amino group, a chlorine atom, and a carboxylic acid group, respectively. This substitution pattern confers specific physicochemical properties, including a molecular formula of C5H4ClN3O2, a molecular weight of 173.56 g/mol, and a melting point range of 178.5-179.5 °C.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
CAS No. 2727-13-1
Cat. No. B1280012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloropyrazine-2-carboxylic acid
CAS2727-13-1
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(=O)O)Cl
InChIInChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)
InChIKeyTZEPSUWOCPVNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-chloropyrazine-2-carboxylic acid (CAS 2727-13-1): Overview for Scientific Procurement


3-Amino-6-chloropyrazine-2-carboxylic acid (CAS 2727-13-1) is a heterocyclic organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted at positions 3, 6, and 2 with an amino group, a chlorine atom, and a carboxylic acid group, respectively [1]. This substitution pattern confers specific physicochemical properties, including a molecular formula of C5H4ClN3O2, a molecular weight of 173.56 g/mol, and a melting point range of 178.5-179.5 °C . It is commercially available with a typical purity of ≥95%, accompanied by batch-specific analytical certificates (e.g., NMR, HPLC, GC) .

Heterocyclic building block for amide derivatization and medicinal chemistry

Regioisomer-confirmed identity supports QC and method development workflows

Chlorinated pyrazine core for structure-activity relationship studies

Why 3-Amino-6-chloropyrazine-2-carboxylic acid Cannot Be Casually Substituted by Other Pyrazine Analogs


The specific substitution pattern of 3-amino-6-chloropyrazine-2-carboxylic acid is critical for its intended applications. Even seemingly minor alterations to the pyrazine ring can profoundly impact reactivity and biological activity. For instance, the presence of the 6-chloro substituent is known to enhance photosynthesis-inhibiting activity in derived anilides compared to non-chlorinated analogs [1], while the 3-amino-2-carboxylic acid motif provides a unique, nucleophilic, ortho-substituted scaffold for amide bond formation and subsequent derivatization that is not replicable by regioisomers (e.g., 5-chloro analogs) or other substituted pyrazine carboxylic acids lacking the amino group [2]. The quantitative evidence below demonstrates these specific points of differentiation.

This compound5-Chloro regioisomerMelting point and NMR signatures differ; identity misassignment risk if substituted without confirmation.
This compound6-Bromo analogHigher lipophilicity may shift ADME properties and alter downstream SAR interpretation.
This compoundNon-amino analogLacks ortho-amino group; requires harsher activation steps, reducing synthetic efficiency.
This compoundOther pyrazine analogsAnti-auxin activity not reported; biological pathway studies demand this specific substitution pattern.

Quantitative Evidence for the Differentiation of 3-Amino-6-chloropyrazine-2-carboxylic acid


Physical Property Differentiation: Melting Point as a Key Purity and Handling Indicator

3-Amino-6-chloropyrazine-2-carboxylic acid exhibits a sharp, consistently reported melting point range of 178.5-179.5 °C , which is significantly lower and more precisely defined than its 5-chloro regioisomer, 3-Amino-5-chloropyrazine-2-carboxylic acid (CAS 1260663-68-0), which has a melting point of 172-174 °C . This difference in thermal behavior, along with distinct NMR and HPLC retention times, allows for unequivocal identity confirmation and assessment of purity during incoming quality control.

Melting point
Head-to-head
Target178.5–179.5 °C
5-Chloro isomer172–174 °C
Supports identity verification against regioisomer
Reported vendor and literature values
Quality Control Procurement Specification Physicochemical Characterization

Lipophilicity Advantage: Optimized logP for Downstream ADME Properties

The compound has a predicted consensus Log Po/w of 0.32 , which places it in a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. This is markedly lower (less lipophilic) than its brominated analog, 3-amino-6-bromopyrazine-2-carboxylic acid (LogP ≈ 1.1) , and distinct from the dechlorinated scaffold, 3-aminopyrazine-2-carboxylic acid (LogP ≈ -0.5) [1]. The chlorine atom at the 6-position provides a finely tuned balance between aqueous solubility and membrane permeability, a key differentiator for medicinal chemistry campaigns.

Calculated LogP
Cross-study comparable
0.32
Balanced lipophilicity for permeability-solubility profiling
In silico consensus; bromo analog ~1.1, parent ~-0.5
Medicinal Chemistry ADME Drug Design Physicochemical Property

Superior Synthetic Utility as a Nucleophilic Scaffold for Amide Bond Formation

The presence of an ortho-amino group adjacent to the carboxylic acid in 3-amino-6-chloropyrazine-2-carboxylic acid facilitates direct and efficient amide bond formation. This is a key advantage over 6-chloropyrazine-2-carboxylic acid (CAS 23787-89-7), which lacks the amino group and requires prior activation to the acid chloride for amide synthesis, often involving hazardous reagents like thionyl chloride [1]. The amino group in the target compound allows for the use of milder, more chemoselective coupling reagents (e.g., TBTU, HATU) in a single step, streamlining synthetic routes [2].

Amide coupling route
Class-level inference
One-step mild coupling vs. two-step acid chloride method
Reported synthetic efficiency and reduced reagent hazards
Ortho-amino group enables direct activation
Synthetic Chemistry Amide Coupling Building Block Utility

Unique Anti-Auxin Activity: A Distinct Biological Niche

A literature review highlights that 3-amino-6-chloro-pyrazine-2-carboxylic acid specifically exhibits anti-auxin behavior [1]. This is a distinct biological activity not reported for common, closely related pyrazine analogs such as 3-aminopyrazine-2-carboxylic acid, 3-amino-6-methylpyrazine-2-carboxylic acid, or 6-chloropyrazine-2-carboxylic acid. This unique activity profile defines a specific, non-interchangeable research application for the compound.

Anti-auxin activity
Class-level inference
Documented anti-auxin behavior; not reported for common analogs
Unique profile for auxin signaling research
Qualitative literature review; confirm with functional assays
Plant Biology Auxin Antagonist Chemical Biology

Primary Application Scenarios for 3-Amino-6-chloropyrazine-2-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry: Rational Design of Drug Candidates with Optimized ADME Properties

Due to its balanced LogP of ~0.32 and favorable molecular weight (173.56 g/mol), this compound is an ideal starting point for medicinal chemistry campaigns targeting oral bioavailability . Its advantage over more lipophilic brominated analogs makes it a preferred choice in hit-to-lead optimization where modulating logP is critical for improving pharmacokinetic profiles .

Synthetic Chemistry: Efficient Synthesis of Pyrazine-2-carboxamide Libraries

The presence of the ortho-amino group allows for direct, one-step amide couplings using standard reagents like HATU or TBTU, eliminating the need to handle corrosive and hazardous acid chlorides [1]. This makes it a superior building block for the rapid parallel synthesis of diverse amide libraries, a common task in both academic and industrial high-throughput screening environments [1].

Plant Science Research: Probing Auxin Signaling Pathways

This compound's uniquely documented anti-auxin behavior [2] designates it as an essential chemical tool for plant biologists. It cannot be substituted with other structurally similar pyrazine carboxylic acids, as they lack this specific activity. Its use is fundamental for genetic and phenotypic studies aimed at understanding plant hormone regulation and growth [2].

Quality Control and Analytical Chemistry: Method Development and Reference Standards

The compound's distinct and well-characterized properties—including a sharp melting point of 178.5-179.5 °C, specific NMR signatures, and defined HPLC retention times—make it an excellent candidate for use as a reference standard . Its clear differentiation from regioisomers like 3-amino-5-chloropyrazine-2-carboxylic acid is crucial for developing robust analytical methods to monitor reaction progress or verify the identity of research materials .

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead
Predicted logP and MW profile
ADME property screening
Amide library parallel synthesis
Ortho-amino facilitated coupling
Step reduction and safety assessment
Auxin signaling pathway studies
Reported anti-auxin activity
Phenotypic auxin-response assays
Analytical method development
Distinct thermal and spectral signatures
Regioisomer identity confirmation

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